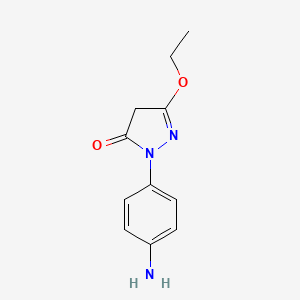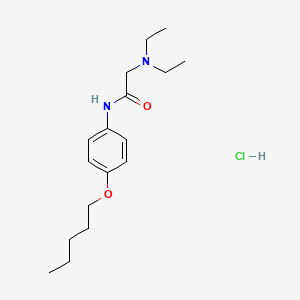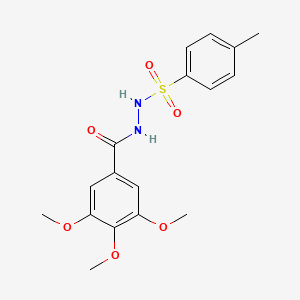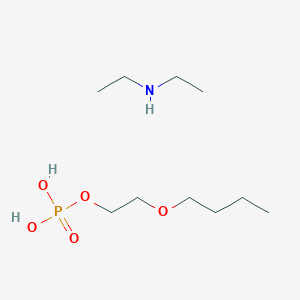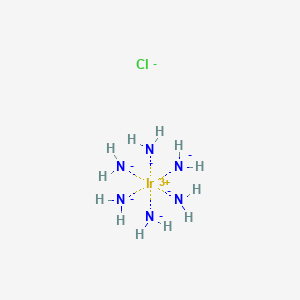
Azanide;iridium(3+);chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanide;iridium(3+);chloride is a compound that consists of azanide (NH₂⁻), iridium in the +3 oxidation state, and chloride ions. Iridium(III) chloride, with the chemical formula IrCl₃, is a significant compound in the field of inorganic chemistry. It is known for its use as a precursor to various iridium complexes and its applications in catalysis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iridium(III) chloride can be synthesized through several methods. One common method involves the reaction of iridium metal with chlorine gas at high temperatures. The reaction is typically carried out at around 650°C, resulting in the formation of iridium(III) chloride .
Another method involves the reduction of ammonium hexachloroiridate ((NH₄)₂[IrCl₆]) with hydrogen gas, followed by the reaction of the resulting iridium metal with chlorine gas .
Industrial Production Methods
Industrial production of iridium(III) chloride often involves the extraction of iridium from platinum group metal ores. The iridium is separated from other metals through a series of chemical processes, including dissolution, precipitation, and solvent extraction. The purified iridium is then reacted with chlorine gas to produce iridium(III) chloride .
Análisis De Reacciones Químicas
Types of Reactions
Iridium(III) chloride undergoes various types of chemical reactions, including:
Oxidation: Iridium(III) chloride can be oxidized to higher oxidation states, such as iridium(IV) and iridium(VI) compounds.
Reduction: It can be reduced to lower oxidation states, such as iridium(I) and iridium(0) complexes.
Substitution: Iridium(III) chloride can undergo ligand substitution reactions, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine gas or potassium permanganate are used.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are employed.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, or other coordinating ligands.
Major Products Formed
Oxidation: Iridium(IV) oxide (IrO₂), iridium(VI) fluoride (IrF₆).
Reduction: Iridium(I) carbonyl complexes, iridium(0) nanoparticles.
Substitution: Various iridium-phosphine complexes, iridium-amine complexes.
Aplicaciones Científicas De Investigación
Chemistry
Iridium(III) chloride is widely used as a precursor for the synthesis of various iridium complexes. These complexes are employed as catalysts in organic synthesis, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions .
Biology and Medicine
Iridium complexes derived from iridium(III) chloride have shown potential in biological applications, such as anticancer agents and bioimaging probes. These complexes exhibit unique photophysical properties, making them suitable for use in photodynamic therapy and fluorescence imaging .
Industry
In the industrial sector, iridium(III) chloride is used in the production of iridium-based catalysts for various chemical processes, including the Cativa process for acetic acid production. It is also used in the manufacture of electronic components and as a coating material for high-temperature applications .
Mecanismo De Acción
The mechanism of action of iridium(III) chloride and its complexes involves coordination with target molecules through the iridium center. The iridium atom can form stable bonds with various ligands, allowing it to participate in catalytic cycles and facilitate chemical transformations. In biological systems, iridium complexes can interact with cellular components, leading to the generation of reactive oxygen species and inducing cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Rhodium(III) chloride (RhCl₃): Similar to iridium(III) chloride, rhodium(III) chloride is used as a precursor for various rhodium complexes and has applications in catalysis.
Platinum(II) chloride (PtCl₂): Platinum(II) chloride is another compound used in the synthesis of platinum complexes, which are widely used in catalysis and as anticancer agents.
Uniqueness
Iridium(III) chloride is unique due to its high stability and ability to form a wide range of complexes with diverse ligands. Its complexes exhibit exceptional catalytic activity and photophysical properties, making them valuable in both industrial and biomedical applications .
Propiedades
Fórmula molecular |
ClH12IrN6-4 |
|---|---|
Peso molecular |
323.81 g/mol |
Nombre IUPAC |
azanide;iridium(3+);chloride |
InChI |
InChI=1S/ClH.Ir.6H2N/h1H;;6*1H2/q;+3;6*-1/p-1 |
Clave InChI |
YGDKRWWLYKRFIE-UHFFFAOYSA-M |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
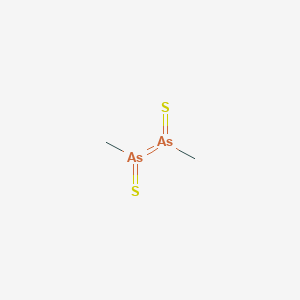
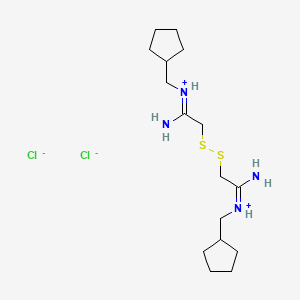

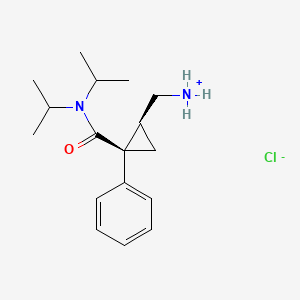
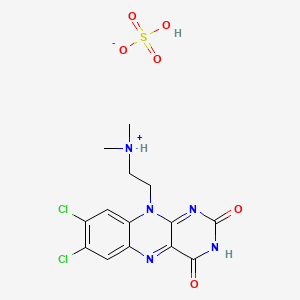

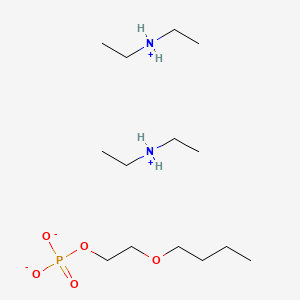
![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
